molecular formula C19H27N3O4 B12382922 2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid

2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid

Cat. No.: B12382922
M. Wt: 361.4 g/mol
InChI Key: IMRNTQAZUTUQAV-UHFFFAOYSA-N
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Description

2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid is a complex organic compound that features a pyrazole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole and pyridine rings, followed by their coupling and subsequent functionalization to introduce the heptoxy and propanoic acid groups. Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield amines.

Scientific Research Applications

2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid is unique due to its specific combination of functional groups and the potential for diverse applications in various fields.

Properties

Molecular Formula

C19H27N3O4

Molecular Weight

361.4 g/mol

IUPAC Name

2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid

InChI

InChI=1S/C19H27N3O4/c1-19(2,18(23)24)26-13-7-5-3-4-6-12-25-15-8-9-16(20-14-15)17-10-11-21-22-17/h8-11,14H,3-7,12-13H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

IMRNTQAZUTUQAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OCCCCCCCOC1=CN=C(C=C1)C2=CC=NN2

Origin of Product

United States

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